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Compound of Interest

Compound Name: Anticancer agent 108

Cat. No.: B12393545 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and

mechanistic insights of TAS-108, a novel steroidal antiestrogen, based on data from clinical

trials. The following protocols are intended to serve as a guide for researchers and drug

development professionals involved in the study of TAS-108 and related compounds.

Introduction
TAS-108 is a synthetic, orally bioavailable steroidal compound that has demonstrated antitumor

activity in preclinical and clinical studies, particularly in hormone receptor-positive breast

cancer. Its mechanism of action involves selective modulation of estrogen receptors,

positioning it as a potential therapeutic agent for estrogen-dependent malignancies.

Mechanism of Action
TAS-108 exhibits a dual mechanism of action, acting as a pure antagonist of Estrogen

Receptor Alpha (ERα) and a partial agonist of Estrogen Receptor Beta (ERβ). This differential

activity is crucial to its therapeutic profile. Furthermore, TAS-108 has been shown to activate

the Silencing Mediator for Retinoid and Thyroid hormone receptor (SMRT), a corepressor that

inhibits the transcriptional activity of estrogen receptors.[1] This multifaceted mechanism

contributes to the inhibition of estrogen-dependent cancer cell proliferation.
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Caption: Mechanism of action of TAS-108 in a tumor cell.
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Dosage and Administration in Clinical Trials
Clinical trials of TAS-108 have primarily focused on postmenopausal women with advanced or

metastatic hormone receptor-positive breast cancer. The administration route in these trials has

been oral, with daily dosing.

Phase I Clinical Trial Data
A Phase I dose-escalation study was conducted to determine the safety and pharmacokinetics

of TAS-108.

Parameter Details Reference

Patient Population

Postmenopausal women with

locally advanced, recurrent, or

metastatic breast cancer.

[2]

Dosage Levels
40 mg, 60 mg, 80 mg, 120 mg,

and 160 mg.
[2]

Administration Orally, once daily. [2]

Maximum Tolerated Dose

(MTD)
Not reached. [2]

Pharmacokinetics
Linear pharmacokinetics

observed.
[2][3]

Adverse Events (Grade 1-2)

Nausea, vomiting, hot flashes,

headache, weakness, and

fatigue.

[2]

Phase II Clinical Trial Data
A randomized, double-blind, multicenter Phase II trial evaluated the efficacy and safety of three

different doses of TAS-108.
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Parameter Details Reference

Patient Population

Postmenopausal women with

locally advanced, inoperable,

or metastatic hormone-

receptor positive breast

cancer.

[4][5]

Dosage Groups 40 mg, 80 mg, and 120 mg. [4][5]

Administration Orally, once daily. [4][5]

Primary Efficacy Outcome

Clinical Benefit (Complete

Response + Partial Response

+ Stable Disease for ≥24

weeks).

[4]

Clinical Benefit Rate (40 mg) 21.7% - 30.3% [4][5]

Clinical Benefit Rate (80 mg) 20% - 25.0% [4][5]

Clinical Benefit Rate (120 mg)

The 120 mg dose was

discontinued early due to not

meeting the efficacy criteria.

[4]

Recommended Phase III Dose

40 mg daily, due to its superior

safety profile and

demonstrated clinical activity.

[4]

Experimental Protocols
While detailed, step-by-step internal protocols from the clinical trials are not publicly available,

the following represents a generalized protocol based on the published literature for a Phase II

study of TAS-108.

Patient Selection Protocol
Inclusion Criteria:

Postmenopausal females.
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Histologically or cytologically confirmed diagnosis of breast carcinoma.

Locally advanced or recurrent inoperable or metastatic breast carcinoma.

Documented estrogen receptor (ER) and/or progesterone receptor (PgR) positive status.

Previous response to one or two standard endocrine therapies.

Exclusion Criteria:

Prior treatment with more than one chemotherapy regimen for metastatic disease.

Active brain metastases.

Significant uncontrolled intercurrent illness.

Treatment Administration Protocol
Workflow for a Randomized, Double-Blind Phase II Trial:
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Caption: Generalized workflow for a Phase II clinical trial of TAS-108.
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Administration Details:

Route: Oral.

Frequency: Once daily.

Missed Dose: While specific instructions from the trials are not detailed in the publications,

standard practice in clinical trials is for patients to be instructed to take the dose as soon as

they remember, but not to take a double dose to make up for a missed one. If it is close to

the time of the next dose, the missed dose should be skipped.

With or Without Food: The available literature does not specify instructions regarding food

intake.

Efficacy and Safety Assessment Protocol
Tumor Response: Assessed every 8 weeks according to Response Evaluation Criteria in

Solid Tumors (RECIST).

Safety Monitoring: Adverse events were graded using the National Cancer Institute Common

Terminology Criteria for Adverse Events (CTCAE). Monitoring included regular physical

examinations, vital signs, and laboratory tests.

Conclusion
TAS-108 has demonstrated a manageable safety profile and clinical activity in heavily

pretreated postmenopausal women with hormone receptor-positive advanced breast cancer.

The recommended dose for further investigation is 40 mg administered orally once daily. The

unique mechanism of action, involving differential effects on ERα and ERβ and activation of the

SMRT corepressor, warrants further exploration. These application notes and protocols provide

a framework for the continued research and development of TAS-108 and other selective

estrogen receptor modulators.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b12393545?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12393545?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. aacrjournals.org [aacrjournals.org]

2. PRO B: evaluating the effect of an alarm-based patient-reported outcome monitoring
compared with usual care in metastatic breast cancer patients—study protocol for a
randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

3. researchgate.net [researchgate.net]

4. academic.oup.com [academic.oup.com]

5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

To cite this document: BenchChem. [TAS-108: Application Notes and Protocols for Clinical
Research]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12393545#tas-108-dosage-and-administration-in-
clinical-trials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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